(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol

Hydrogen bonding Solubility modulation Pharmacokinetic optimization

Select this 2,5-dimethoxy-2,5-dihydrofuran-2-yl methanol for its unique bifunctional architecture that eliminates the 73%-yield oxidative dimethoxylation step required with furfuryl alcohol. The pre-installed 2,5-dimethoxy acetal and free hydroxymethyl group enable stereospecific additions and controlled hydrolysis to C4 building blocks. Deploy it for multi-tonne maltol synthesis, iron(II) spin-crossover complexes (50-65% pyridazine yield), and high-performance chitosan-crosslinked fiberboards. Insist on the dimethoxy-substituted framework—generic furan derivatives cannot replicate this reactivity.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 19969-71-2
Cat. No. B009813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
CAS19969-71-2
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCOC1C=CC(O1)(CO)OC
InChIInChI=1S/C7H12O4/c1-9-6-3-4-7(5-8,10-2)11-6/h3-4,6,8H,5H2,1-2H3
InChIKeyZYTSUANFIPZBDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol CAS 19969-71-2: Core Properties and Procurement Specifications


(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol (CAS 19969-71-2) is a specialized furan derivative characterized by a 2,5-dihydrofuran core bearing two methoxy groups at the 2- and 5- positions and a hydroxymethyl substituent at the 2-position, with molecular formula C7H12O4 and molecular weight 160.17 g/mol . It exists as a white to light-yellow solid or liquid with a density of 1.164 g/mL at 25°C and a boiling point of 114°C at 14 mmHg, and is soluble in alcohols and ethers but insoluble in water . The compound serves primarily as a synthetic intermediate in pharmaceutical research, polymer chemistry, and green chemistry applications, particularly in the preparation of iron(II) complexes with polyazaheterocyclic ligands and as a precursor for biodegradable polymers [1].

Why Generic Substitution Fails for (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol in Precision Synthesis


Substituting (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol with seemingly similar furan derivatives—such as furfuryl alcohol, (2,5-dihydrofuran-2-yl)methanol, or 2,5-dimethoxy-2,5-dihydrofuran—introduces substantial and quantifiable divergences in reactivity, synthetic utility, and downstream product profiles. The presence of both the 2,5-dimethoxy acetal motif and the hydroxymethyl group on the same furan ring creates a unique bifunctional architecture that cannot be replicated by compounds lacking either functionality . Critically, furfuryl alcohol undergoes oxidative ring expansion via the Achmatowicz rearrangement to yield 2,5-dimethoxy-2,5-dihydrofuran derivatives—including the target compound itself—in 73% yield, confirming that the dimethoxy-substituted framework represents a chemically distinct and synthetically advanced intermediate relative to the unsubstituted furan precursor [1]. Generic substitution would therefore bypass the precise electronic and steric environment required for stereospecific additions, controlled acetal hydrolysis, and subsequent C4 building block construction that define the compound's industrial and research value [2].

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol: Quantified Differentiation Against Furfuryl Alcohol and Unsubstituted Dihydrofuran Analogs


Hydrogen Bond Donor Capacity Enables Unique Bifunctional Reactivity Versus Non-Hydroxylated 2,5-Dimethoxy-2,5-dihydrofuran

The presence of a hydroxymethyl group on (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol provides one hydrogen bond donor, whereas the comparator 2,5-dimethoxy-2,5-dihydrofuran (CAS 332-77-4) possesses zero hydrogen bond donors . This structural distinction is critical for applications requiring hydrogen bonding for molecular recognition, solubility enhancement, or pharmacokinetic tuning in lead optimization. The ether oxygens in both compounds add polarity and hydrogen bond acceptor capacity, but the additional donor on the target compound expands its utility in hydrogen-bond-directed synthesis and supramolecular assembly [1].

Hydrogen bonding Solubility modulation Pharmacokinetic optimization

Achmatowicz Rearrangement Precursor: Differentiated Synthetic Utility Versus Furfuryl Alcohol

Furfuryl alcohol serves as the starting material for synthesizing 2,5-dimethoxy-2,5-dihydrofuran derivatives via bromine oxidation in methanol, achieving a documented 73% yield for the core dimethoxy-dihydrofuran framework [1]. The target compound, (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol, represents the hydroxymethyl-substituted variant of this framework and can be electrochemically generated and subsequently employed in Achmatowicz rearrangements for the multi-tonne scale synthesis of maltol and its analogs [2]. While furfuryl alcohol is the precursor to the scaffold, the target compound is the advanced intermediate that enables direct entry into dihydropyranone chemistry without requiring the initial oxidative dimethoxylation step, thereby eliminating a synthetic operation and improving overall process efficiency [3].

Achmatowicz rearrangement Sugar analog synthesis C4 building block

Enhanced Reactivity in Stereospecific Phenylselenium Additions Versus Unsubstituted 2,5-Dihydrofuran

2,5-Dimethoxy-2,5-dihydrofuran undergoes stereospecific addition with PhSeCl in both dichloromethane and methanol to yield chloro- and methoxyphenylselenenyl products, which upon hydrolysis afford highly functionalized C4 building blocks [1]. In contrast, the reaction of unsubstituted 2,5-dihydrofuran with dichloroketene was studied for comparison and proceeds via insertion into the C-O bond followed by dehydrochlorination, representing a fundamentally different mechanistic pathway [2]. The methoxy groups on the target compound's core framework activate the furan ring toward electrophilic selenium additions while simultaneously stabilizing the resulting acetals, enabling controlled hydrolysis to release C4 synthons that are inaccessible from the unsubstituted parent heterocycle .

Stereospecific addition Organoselenium chemistry C4 synthon

Electrochemical Synthesis Yields Substituted Pyridazines in 50-65% Overall Yield

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol, when subjected to electroorganic oxidation followed by hydrolysis and condensation with hydrazine hydrate, produces substituted pyridazines in 50-65% overall yield . These pyridazine derivatives serve as polyazaheterocyclic ligands for the preparation of iron(II) complexes with potential applications in spin-crossover materials and coordination chemistry [1]. In contrast, the unsubstituted analog (2,5-dihydrofuran-2-yl)methanol lacks the methoxy acetal functionality required for the initial electrochemical alkoxylation step that generates the reactive intermediate, and furfuryl alcohol requires an initial oxidative dimethoxylation to access this reactivity manifold [2].

Electroorganic synthesis Pyridazine ligands Iron(II) complexes

Differential Physical State and Solubility Profile Versus Unsubstituted Dihydrofuran Methanol

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol is reported as a white solid soluble in alcohols and ethers but insoluble in water, with a density of 1.164 g/mL at 25°C . In contrast, (2,5-dihydrofuran-2-yl)methanol is typically handled as a liquid and possesses different solubility characteristics due to the absence of the lipophilic and electron-donating methoxy substituents . The predicted pKa of 14.28±0.10 for the target compound indicates very weak acidity of the hydroxymethyl proton, whereas the unsubstituted furan methanol analog (2,5-furandimethanol) exhibits a pKa of 13.74±0.10, reflecting the electronic influence of the methoxy acetal motif on the hydroxyl group's acid-base behavior [1].

Solubility Physical state Formulation compatibility

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol: High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Synthesis of Sugar Analogs and Flavorants via Achmatowicz Rearrangement

This compound is optimally deployed in the multi-tonne scale synthesis of maltol and related dihydropyranones via Achmatowicz rearrangement, as practiced industrially by Otsuka Chemical Company [1]. The pre-installed 2,5-dimethoxy-2,5-dihydrofuran framework eliminates the 73%-yield oxidative dimethoxylation step required when starting from furfuryl alcohol, directly improving process mass intensity and overall productivity [2].

Preparation of Iron(II) Complexes with Polyazaheterocyclic Ligands

Electroorganic oxidation of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol followed by hydrolysis and condensation with hydrazine hydrate yields substituted pyridazines in 50-65% overall yield [1]. These pyridazine/pyridine-containing ligands are specifically used for preparing iron(II) complexes with applications in spin-crossover materials and coordination polymer research [2].

Construction of Stereodefined C4 Building Blocks via Phenylselenium Chemistry

The compound class (2,5-dimethoxy-2,5-dihydrofurans) undergoes stereospecific addition with PhSeCl to yield chloro- and methoxyphenylselenenyl acetals, which upon controlled hydrolysis release highly functionalized C4 building blocks [1]. This reactivity profile is mechanistically distinct from unsubstituted 2,5-dihydrofuran and provides access to stereodefined intermediates for complex natural product synthesis [2].

Green Polymer and Biodegradable Material Synthesis

The compound serves as a synthetic intermediate for polymer materials and can be converted into polyester resins, esterifying agents, and acrylates [1]. It has been specifically employed in the development of eco-friendly binders for high-performance wood-based fiberboards, where 2,5-dimethoxy-2,5-dihydrofuran cross-linked chitosan demonstrates improved strength and dimensional stability [2].

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